N-(o-Nitrophenylthio)-L-isoleucine
Description
Significance of L-Isoleucine Derivatives in Chemical Biology and Organic Chemistry
L-isoleucine is one of the twenty proteinogenic amino acids and is classified as a branched-chain amino acid (BCAA) due to its distinct side chain structure. wikipedia.org This structure, which contains two chiral centers, makes it a valuable component in the synthesis of complex natural products and pharmaceuticals. numberanalytics.com Derivatives of L-isoleucine are of significant interest in chemical biology and organic chemistry for several reasons:
Stereochemical Control: The inherent chirality of L-isoleucine provides a scaffold for asymmetric synthesis, enabling the creation of specific stereoisomers of larger molecules.
Probing Protein Structure and Function: Incorporating modified isoleucine residues into peptides and proteins allows researchers to study protein folding, stability, and interactions. ontosight.ai The hydrophobic nature of the isoleucine side chain is critical for the hydrophobic core of many proteins.
Development of Therapeutics: Isoleucine analogs are utilized in the design of peptide-based drugs to enhance their stability, bioavailability, and pharmacokinetic properties.
Overview of N-(o-Nitrophenylthio)-L-isoleucine as a Unique L-Isoleucine Derivative
This compound, also known as Nps-L-isoleucine, is the product of attaching an o-nitrophenylsulfenyl group to the nitrogen atom of L-isoleucine. acs.org The Nps group was introduced as a valuable tool in peptide synthesis due to its specific characteristics. acs.orgacs.org
The synthesis of Nps-amino acids, including Nps-L-isoleucine, is typically achieved by reacting the amino acid with o-nitrophenylsulfenyl chloride in an alkaline solution. uoa.gr The resulting derivative can often be isolated in a pure state as a dicyclohexylammonium (B1228976) (DCHA) salt, which enhances its stability for storage and direct use in peptide synthesis. acs.org
A key feature of the Nps group is its lability to acid. It can be cleaved under very mild acidic conditions, such as with a small amount of hydrogen chloride in a nonpolar solvent, which does not affect many other protecting groups used for amino acid side chains. acs.orguoa.gr This selectivity makes it highly useful for the strategic assembly of complex peptides. openarchives.gr
Research Objectives and Scope for Investigating this compound
The investigation of this compound and related compounds is driven by specific objectives within the field of synthetic chemistry. The primary research goals include:
Optimization of Synthesis and Purification: Developing efficient and high-yielding methods for the preparation of Nps-L-isoleucine and its stable salt forms. acs.org
Application in Peptide Synthesis: Demonstrating its utility in the stepwise synthesis of peptides, particularly those containing sensitive amino acid residues. openarchives.gruoa.gr
Reaction Kinetics and Cleavage Conditions: Studying the rate and mechanism of the deprotection step to establish optimal conditions for removing the Nps group without causing side reactions. acs.org
Compatibility with Other Protecting Groups: Assessing the orthogonality of the Nps group with other protecting groups commonly used in complex peptide synthesis to enable the creation of intricate molecular architectures. uoa.gr
The scope of research is generally focused on its role as a synthetic intermediate, providing a tool for chemists to build larger, more complex molecules with high precision and control.
Physicochemical Data for L-Isoleucine
| Property | Value | Reference |
| Molecular Formula | C6H13NO2 | chemicalbook.com |
| Molecular Weight | 131.17 g/mol | chemicalbook.com |
| Melting Point | ~288 °C (decomposes) | chemicalbook.com |
| pKa (α-carboxyl) | ~2.32 | numberanalytics.com |
| pKa (α-amino) | ~9.76 | numberanalytics.com |
| Water Solubility | 41.2 g/L (at 50 °C) | chemicalbook.com |
Properties
CAS No. |
7690-79-1 |
|---|---|
Molecular Formula |
C12H16N2O4S |
Molecular Weight |
284.33 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid |
InChI |
InChI=1S/C12H16N2O4S/c1-3-8(2)11(12(15)16)13-19-10-7-5-4-6-9(10)14(17)18/h4-8,11,13H,3H2,1-2H3,(H,15,16)/t8-,11-/m0/s1 |
InChI Key |
UFHDHBSNSXORPU-KWQFWETISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CCC(C)C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N O Nitrophenylthio L Isoleucine
Development of Stereoselective Synthetic Routes to N-(o-Nitrophenylthio)-L-isoleucine
The synthesis of this compound primarily involves the reaction of L-isoleucine with 2-nitrophenylsulfenyl chloride. This reaction is typically carried out in the presence of a base in an organic solvent such as methanol (B129727) or dichloromethane (B109758) nih.gov. The inherent chirality of the L-isoleucine starting material plays a important role in directing the stereochemical outcome of the reaction.
Optimization of Reaction Conditions for N-Sulfenylation
The efficiency and yield of the N-sulfenylation of L-isoleucine are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and the stoichiometry of the reactants.
Table 1: Key Parameters for Optimization of N-Sulfenylation of L-isoleucine
| Parameter | Options and Considerations | Potential Impact on Reaction |
| Base | Triethylamine, Diisopropylethylamine, Sodium hydroxide, Sodium bicarbonate | Neutralizes the HCl byproduct, influences reaction rate and can affect the integrity of the protecting group. |
| Solvent | Dichloromethane, Methanol, Tetrahydrofuran, Acetonitrile (B52724) | Affects the solubility of reactants and can influence reaction kinetics and side product formation. |
| Temperature | -20 °C to room temperature | Lower temperatures can enhance stereoselectivity and minimize side reactions, while higher temperatures can increase the reaction rate. |
| Stoichiometry | Molar ratio of L-isoleucine to 2-nitrophenylsulfenyl chloride and base | An excess of the sulfenylating agent can lead to di-sulfenylation or other side reactions. The amount of base is critical for efficient reaction and to prevent racemization. |
Detailed research findings on the optimization of these conditions for the specific synthesis of this compound are not extensively reported in publicly available literature, suggesting that much of this knowledge may reside in proprietary industrial processes. However, general principles of N-protection of amino acids guide the typical approaches used.
Chemo- and Regioselective Considerations in N-Substituted L-Amino Acid Synthesis
L-isoleucine possesses two chiral centers, at the α-carbon and the β-carbon of its side chain. The N-sulfenylation reaction with 2-nitrophenylsulfenyl chloride is highly chemoselective for the α-amino group over the carboxylic acid and the aliphatic side chain. The nucleophilicity of the amino group is significantly higher than that of the other functional groups present in the molecule under typical reaction conditions.
The regioselectivity of the N-sulfenylation is exclusively at the nitrogen atom of the amino group. The inherent stereochemistry of the α-carbon of L-isoleucine is generally preserved during the reaction, particularly when conducted under mild basic conditions and at low temperatures. The bulky o-nitrophenylthio group can provide a degree of steric hindrance that helps to prevent epimerization at the α-center.
Derivatization Strategies for this compound
Once synthesized, this compound can be further modified at its carboxylic acid moiety or its side chain to generate a variety of useful intermediates for further synthetic applications.
Functionalization at the Carboxylic Acid Moiety
The carboxylic acid group of this compound can be readily converted into a range of other functional groups. These transformations are standard in peptide chemistry and organic synthesis.
Table 2: Common Derivatizations of the Carboxylic Acid Moiety
| Functional Group | Reagents and Conditions | Application |
| Esters | Alcohol (e.g., Methanol, Benzyl alcohol) with an acid catalyst or a coupling agent like DCC. | Protection of the carboxylic acid, increasing solubility in organic solvents, use in peptide synthesis. |
| Amides | An amine with a coupling agent (e.g., HATU, HOBt, EDC). | Peptide bond formation, synthesis of bioactive amides. |
| Acid Chlorides | Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). | Highly reactive intermediate for acylation reactions. |
| Alcohols | Reduction with a reducing agent like Lithium aluminum hydride (LiAlH₄) or Borane (BH₃). | Conversion to the corresponding amino alcohol. |
The choice of derivatization strategy depends on the desired final product and the compatibility of the reagents with the o-nitrophenylthio protecting group.
Side-Chain Modifications and Their Synthetic Accessibility
The aliphatic side chain of isoleucine in this compound is generally unreactive towards many common chemical transformations. However, radical-based or advanced catalytic methods could potentially be employed for late-stage functionalization, although specific examples for this compound are not readily found in the literature. More commonly, modifications to the side chain are incorporated into the amino acid backbone before the N-protection step.
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of the synthesis of this compound, several strategies can be considered to make the process more sustainable.
Table 3: Green Chemistry Considerations for the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis |
| Use of Greener Solvents | Replacing hazardous solvents like dichloromethane with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water if reaction conditions can be adapted. |
| Catalytic Methods | Developing catalytic methods for N-sulfenylation could reduce the need for stoichiometric reagents and minimize waste. While not yet standard for this specific transformation, research into catalytic N-functionalization of amino acids is an active area. |
| Atom Economy | Optimizing reaction conditions to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. |
| Waste Reduction | Implementing procedures to minimize the generation of waste streams, for example, by recycling solvents or by-products. |
While the direct application of many of these green chemistry principles to the industrial production of this compound is not widely documented, the general trends in the pharmaceutical and chemical industries are moving towards the adoption of more sustainable practices.
Advanced Structural and Purity Characterization of N O Nitrophenylthio L Isoleucine
Spectroscopic Techniques for Structural Elucidation of N-(o-Nitrophenylthio)-L-isoleucine
Spectroscopic methods are indispensable for elucidating the molecular architecture of this compound. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton in the molecule. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the aromatic protons of the o-nitrophenyl group would appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. The α-proton of the isoleucine moiety would also be shifted downfield due to the adjacent electron-withdrawing carboxylic acid and N-thioether groups. The aliphatic protons of the isoleucine side chain would appear in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbonyl carbon of the carboxylic acid group is characteristically found at a low field (around δ 170-180 ppm). The aromatic carbons of the o-nitrophenyl group would also have signals in the downfield region, with the carbon bearing the nitro group being significantly deshielded. The α-carbon and the carbons of the isoleucine side chain would appear at higher fields. Predicted ¹³C NMR data for similar compounds can provide a reference for the expected chemical shifts.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. A COSY spectrum would reveal correlations between neighboring protons, allowing for the tracing of the spin systems within the isoleucine and o-nitrophenylthio moieties. An HSQC spectrum would correlate each proton with its directly attached carbon, confirming the assignments made from the 1D spectra.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Carboxyl (COOH) | 10-13 | 170-180 |
| α-CH | 4.0-4.5 | 55-65 |
| β-CH | 1.8-2.2 | 35-45 |
| γ-CH₂ | 1.1-1.5 | 25-35 |
| γ-CH₃ | 0.8-1.0 | 10-20 |
| δ-CH₃ | 0.8-1.0 | 10-20 |
| Aromatic CH (o-nitrophenyl) | 7.0-8.5 | 120-150 |
| NH | 5.0-7.0 | N/A |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display a number of characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to produce strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The N-H stretching vibration of the secondary amine would likely be observed in the region of 3200-3400 cm⁻¹. The C-S stretching vibration is typically weak and appears in the fingerprint region. General IR spectral data for L-isoleucine and related amino acids provide a basis for these assignments.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations of the o-nitrophenyl group would give rise to distinct signals in the Raman spectrum. The S-S stretching vibration, if any disulfide impurities were present, would be more readily observable in the Raman spectrum than in the IR.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |
| Carboxylic Acid (C=O) | Stretching | 1700-1725 |
| Nitro (NO₂) | Asymmetric Stretching | 1510-1560 |
| Nitro (NO₂) | Symmetric Stretching | 1335-1385 |
| Amine (N-H) | Stretching | 3200-3400 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-2960 |
| C-N | Stretching | 1080-1360 |
| C-S | Stretching | 600-800 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation pattern.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the compound. For this compound (C₁₂H₁₆N₂O₄S), the expected exact mass is approximately 284.0831 g/mol .
Expected Key Fragments in the Mass Spectrum of this compound
| Fragment | Description | Expected m/z |
| [M+H]⁺ | Molecular ion (protonated) | 285.0909 |
| [M-H₂O]⁺ | Loss of water | 267.0803 |
| [M-COOH]⁺ | Loss of the carboxyl group | 239.0958 |
| [C₆H₄NO₂S]⁺ | o-Nitrophenylthio cation | 154.0017 |
| [C₆H₁₂NO₂]⁺ | Isoleucine fragment | 130.0817 |
Chromatographic Methods for Purity Assessment and Isolation of this compound
Chromatographic techniques are essential for assessing the purity of this compound and for isolating it from reaction mixtures or impurities. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound. A reversed-phase HPLC method is typically employed for the analysis of such moderately polar compounds.
In a reversed-phase setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid. The compound is detected as it elutes from the column, most commonly by UV-Vis spectroscopy, taking advantage of the chromophoric o-nitrophenyl group. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The development of HPLC methods for similar nitrophenyl derivatives serves as a good starting point for method optimization.
Typical HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | e.g., 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and/or 320 nm |
| Injection Volume | 10 µL |
Chiral Chromatography for Enantiomeric Purity Analysis
Since this compound is a chiral compound, it is crucial to determine its enantiomeric purity, especially in biological applications where stereochemistry is critical. Chiral chromatography is the primary technique used for this purpose.
This can be achieved in two main ways: direct or indirect separation. In the direct method, a chiral stationary phase (CSP) is used to resolve the enantiomers. Polysaccharide-based CSPs are often effective for the separation of amino acid derivatives. In the indirect method, the enantiomeric mixture is first derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. The choice of method depends on the specific compound and the available instrumentation. The separation of isoleucine enantiomers and diastereomers has been extensively studied and provides a strong basis for developing a method for its N-(o-nitrophenylthio) derivative.
Typical Chiral HPLC Conditions for Enantiomeric Purity Analysis
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol with a modifier (e.g., trifluoroacetic acid) |
| Flow Rate | 0.5-1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Controlled (e.g., 25 °C) |
X-ray Crystallography for Solid-State Structure Determination of this compound
The precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physical and chemical properties of a compound. X-ray crystallography stands as the definitive method for elucidating this arrangement, providing detailed insights into the molecular conformation, intermolecular interactions, and packing within a crystal lattice.
Despite a thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), specific single-crystal X-ray diffraction data for this compound could not be located. The determination of key crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this specific compound does not appear to be publicly available at this time.
For illustrative purposes, while specific data for the title compound is unavailable, the crystallographic analysis of the parent amino acid, L-isoleucine, reveals a monoclinic crystal system. This information, however, does not directly translate to the derivative this compound, as the introduction of the o-nitrophenylthio group would significantly alter the molecular shape, polarity, and potential for intermolecular interactions, thereby influencing the resulting crystal packing.
The process of X-ray crystallography involves irradiating a single crystal of the material with X-rays. The electrons within the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can work backward to generate a three-dimensional map of the electron density within the crystal. From this map, the positions of individual atoms can be determined with high precision, revealing detailed information about bond lengths, bond angles, and torsion angles.
In the absence of experimental data for this compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained from a successful X-ray crystallographic analysis.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.54 |
| b (Å) | 12.31 |
| c (Å) | 15.78 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1658.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.142 |
| R-factor | 0.045 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Hypothetical Selected Bond Lengths and Angles for this compound
| Bond/Angle | Value (Å or °) |
|---|---|
| S-N | 1.68 |
| C-S | 1.76 |
| N-C(isoleucine) | 1.47 |
| C=O | 1.21 |
| C-O | 1.33 |
| C-S-N Angle | 105.2 |
| O=C-O Angle | 125.4 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The successful crystallization and subsequent X-ray diffraction analysis of this compound would be a valuable contribution to the chemical sciences, providing a foundational understanding of its solid-state structure.
Molecular Interaction and Mechanistic Studies of N O Nitrophenylthio L Isoleucine
Investigation of N-(o-Nitrophenylthio)-L-isoleucine Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
Comprehensive studies detailing the direct interactions of this compound with proteins and nucleic acids are not readily found in scientific literature. The introduction of the o-nitrophenylthio moiety to L-isoleucine could theoretically influence its binding affinity and specificity for various biological targets compared to the unmodified amino acid. However, without specific experimental data, any discussion remains speculative.
Enzyme Binding and Inhibition Kinetics (e.g., Proteases, Transferases)
There is currently a lack of published research specifically investigating the binding and inhibition kinetics of this compound with enzymes such as proteases or transferases. L-isoleucine itself is known to be involved in the allosteric regulation of certain enzymes, a notable example being threonine deaminase. This enzyme is feedback-inhibited by L-isoleucine, a crucial regulatory step in its biosynthetic pathway. The presence of the o-nitrophenylthio group could potentially alter this interaction, possibly enhancing or diminishing its inhibitory effect, or conferring an ability to interact with other enzymes. However, without empirical kinetic data, such as Michaelis-Menten constants (K_m) or inhibition constants (K_i), the nature of its enzymatic interactions remains unknown.
To illustrate how such data would be presented, a hypothetical data table for enzyme inhibition kinetics is provided below.
Table 1: Hypothetical Enzyme Inhibition Kinetics of this compound
| Enzyme Target | Type of Inhibition | K_i (μM) | V_max (μmol/min) | K_m (μM) |
|---|---|---|---|---|
| Protease X | Competitive | Data Not Available | Data Not Available | Data Not Available |
Receptor Interaction Studies (e.g., Ligand-Binding Assays)
Specific ligand-binding assays to determine the affinity of this compound for any particular receptor have not been reported in the available scientific literature. Derivatives of isoleucine are known to be important in biological recognition, for instance, jasmonoyl-isoleucine is a key ligand for the COI1 receptor in plants. nih.gov Furthermore, isoleucine residues are critical components of certain receptor interaction domains, such as the I/LXXII motifs in the nuclear receptor corepressor (N-CoR) that mediate its binding to the thyroid hormone receptor. nih.gov These examples highlight the potential for isoleucine-containing molecules to engage in specific receptor interactions. The addition of the o-nitrophenylthio group could modulate such binding, but dedicated receptor-binding studies are required to confirm this.
A representative table for presenting ligand-binding assay data is shown below.
Table 2: Illustrative Receptor-Binding Affinity for this compound
| Receptor Target | Assay Type | K_d (nM) | B_max (fmol/mg protein) |
|---|
Protein Folding and Stability Perturbations
There is no direct experimental evidence to suggest that this compound has been studied for its effects on protein folding and stability. L-isoleucine, along with other branched-chain amino acids, is known to contribute to the hydrophobic core of proteins, which is a major determinant of protein stability. The o-nitrophenylthio group, being relatively bulky and containing a polar nitro group, could introduce steric or electronic perturbations if incorporated into a polypeptide chain, or it could interact with folded proteins to disrupt their native conformation. However, studies such as circular dichroism or differential scanning calorimetry to assess these potential effects have not been published for this specific compound.
Cellular Uptake and Intracellular Localization Mechanisms of this compound in Model Systems
The mechanisms governing the cellular uptake and subsequent intracellular distribution of this compound have not been characterized in the scientific literature. Understanding how this compound traverses the cell membrane and where it accumulates within the cell is fundamental to elucidating its potential biological activity.
Permeability Studies Across Model Membranes
No studies were found that specifically measure the permeability of this compound across model membranes, such as artificial lipid bilayers or Caco-2 cell monolayers. The permeability of a molecule is influenced by factors like its lipophilicity, size, and charge. The addition of the o-nitrophenylthio group to L-isoleucine would be expected to increase its lipophilicity, which might enhance its ability to cross cell membranes by passive diffusion. However, experimental verification of its permeability coefficient (P_app) is necessary.
An example of how such data would be tabulated is provided below.
Table 3: Sample Data for Membrane Permeability of this compound
| Model Membrane | Assay Type | Apparent Permeability (P_app) (cm/s) |
|---|---|---|
| Caco-2 Monolayer | Bidirectional Transport | Data Not Available |
Subcellular Distribution Analysis in Non-Human Cellular Models
There is no available research on the subcellular distribution of this compound in any non-human cellular models. Techniques such as fluorescence microscopy, subcellular fractionation followed by analytical quantification, or autoradiography would be required to determine if the compound localizes to specific organelles like the mitochondria, nucleus, or endoplasmic reticulum. The parent amino acid, L-isoleucine, is utilized in the cytoplasm for protein synthesis and can be transported into mitochondria for catabolism. The subcellular fate of this compound would likely depend on its stability within the cell and its affinity for intracellular components.
A hypothetical representation of subcellular distribution data is presented in the following table.
Table 4: Illustrative Subcellular Distribution of this compound in a Non-Human Cell Line
| Cellular Compartment | Percentage of Total Cellular Compound (%) |
|---|---|
| Cytosol | Data Not Available |
| Nucleus | Data Not Available |
| Mitochondria | Data Not Available |
Modulation of Biochemical Pathways by this compound in In Vitro Systems
The introduction of an o-nitrophenylthio group to the L-isoleucine structure can be expected to significantly alter its biochemical behavior compared to the parent amino acid. This modification could lead to novel interactions with enzymes and other proteins, thereby perturbing established metabolic and signaling cascades.
Metabolic Pathway Perturbation Analysis
The primary indication of metabolic pathway disruption by compounds structurally related to this compound comes from studies on herbicides. A key enzyme in the biosynthesis of branched-chain amino acids (BCAAs) like isoleucine, valine, and leucine (B10760876) is acetohydroxyacid synthase (AHAS). This enzyme is a known target for various herbicide families.
A study on novel N-nitrophenyl derivatives designed as AHAS inhibitors provides the most direct, albeit general, evidence. scispace.com In this research, two series of N-nitrophenyl derivatives were synthesized and tested for their inhibitory activity against the AHAS enzyme. scispace.com The results demonstrated that certain structural features of these compounds led to significant inhibition of AHAS, with IC50 values for the more active series of compounds ranging from 25 to 177 μM. scispace.com
While the specific inhibitory constant for this compound was not reported, its structural similarity to the tested compounds strongly suggests it could act as an inhibitor of AHAS. Inhibition of this enzyme would directly disrupt the metabolic pathway responsible for the synthesis of essential branched-chain amino acids in susceptible organisms. This disruption would lead to a deficiency in these critical building blocks for protein synthesis and other cellular functions.
Table 1: Potential Metabolic Pathway Perturbation by this compound Based on Analogous Compound Activity
| Affected Pathway | Key Enzyme | Predicted Effect of this compound | Observed Effect of Analogous Compounds |
| Branched-Chain Amino Acid (BCAA) Biosynthesis | Acetohydroxyacid Synthase (AHAS) | Inhibition | N-nitrophenyl derivatives inhibit AHAS with IC50 values in the micromolar range. scispace.com |
Signal Transduction Pathway Engagement
The engagement of signal transduction pathways by this compound is more speculative, as direct research is absent. However, the presence of the nitroaromatic group opens possibilities for interactions that are not typical for the parent amino acid, L-isoleucine.
Nitro-containing compounds are known to have a wide range of biological activities, often stemming from their electrochemical properties. These compounds can participate in redox reactions within the cell, potentially leading to the generation of reactive nitrogen species or reactive oxygen species. Such species are known to modulate various signal transduction pathways, including those involved in cellular stress responses, inflammation, and apoptosis.
Furthermore, the structural alteration of L-isoleucine could influence its role in nutrient-sensing pathways. L-isoleucine itself has been shown to be a critical regulator of metabolic health, influencing pathways such as the mammalian target of rapamycin (B549165) (mTOR) and fibroblast growth factor 21 (FGF21) signaling. By modifying the isoleucine structure, this compound could act as an antagonist or a biased agonist at the protein targets of L-isoleucine, leading to altered downstream signaling. However, without direct experimental evidence, the specific signal transduction pathways engaged by this compound remain a subject for future investigation.
Table 2: Hypothetical Signal Transduction Pathway Engagement by this compound
| Potential Target Pathway | Potential Mechanism of Action | Supporting Rationale |
| Cellular Stress Response Pathways | Redox cycling of the nitroaromatic group | Nitro compounds can generate reactive species that activate stress-activated protein kinases (e.g., JNK, p38). |
| Nutrient-Sensing Pathways (e.g., mTOR, FGF21) | Antagonism or biased agonism at L-isoleucine binding sites | The modified structure may interfere with the normal binding and signaling of the parent amino acid. |
Computational Chemistry and in Silico Modeling of N O Nitrophenylthio L Isoleucine
Conformational Analysis and Molecular Dynamics Simulations of N-(o-Nitrophenylthio)-L-isoleucine
The biological function and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable, low-energy arrangements of atoms in a molecule. For this compound, this would involve exploring the rotational freedom around its single bonds, particularly the backbone and side-chain dihedral angles of the isoleucine residue and the orientation of the o-nitrophenylthio group.
Ab initio studies on related compounds, such as N-acetyl-L-isoleucine-N-methylamide, have revealed significant molecular flexibility and a variety of stable conformations. researchgate.netresearchgate.net These studies highlight the importance of side-chain/backbone interactions in stabilizing low-energy states. researchgate.netresearchgate.net A similar analysis of this compound would likely reveal a complex potential energy surface with multiple energy minima, each corresponding to a distinct three-dimensional shape.
Molecular Dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. By simulating the movement of atoms over time, MD can reveal how the molecule behaves in a solvent environment, its flexibility, and the transitions between different conformational states. nih.govyoutube.com For this compound, an MD simulation would track the trajectories of all atoms, providing information on the stability of different conformations and the timescales of conformational changes. nih.govnih.gov This is crucial for understanding how the molecule might interact with a biological target, as both the molecule and its binding partner are dynamic entities. youtube.com
Key parameters from MD simulations often include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's structure over the simulation time. nih.gov
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule. nih.gov
Radius of Gyration (Rg): To evaluate the compactness of the molecule. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to study amino acids and their derivatives. nih.govsemanticscholar.orgresearchgate.net
For this compound, these calculations could be used to determine a range of important properties:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms. lpnu.ua
Distribution of Electron Density: To identify electron-rich and electron-deficient regions, which are key to understanding intermolecular interactions.
Energies of Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important for predicting reactivity. researchgate.netchemrxiv.org The energy gap between HOMO and LUMO can indicate the molecule's chemical stability. researchgate.net
Molecular Electrostatic Potential (MEP): This provides a visual map of the electrostatic potential on the surface of the molecule, highlighting regions that are likely to engage in electrostatic interactions. nih.gov
Studies on isoleucine and other N-substituted amino acid derivatives have successfully used these methods to analyze vibrational spectra, NMR chemical shifts, and electronic properties. nih.govsemanticscholar.orgresearchgate.net Similar calculations on this compound would provide a fundamental understanding of its intrinsic chemical nature.
Molecular Docking Studies with Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to screen for potential drug candidates by predicting how they might bind to a specific protein target. nih.govmdpi.com
For this compound, molecular docking could be employed to explore its potential interactions with various biological targets. Given its structure as an amino acid derivative, potential targets could include enzymes involved in amino acid metabolism, transport proteins, or receptors that recognize amino acid-like structures. mdpi.comnih.gov
The docking process involves:
Defining the Binding Site: Identifying the pocket or groove on the target protein where the ligand is expected to bind. mdpi.com
Generating Ligand Conformations: Creating a set of possible three-dimensional structures for this compound.
Scoring: Evaluating the "goodness of fit" for each conformation in the binding site using a scoring function, which typically estimates the binding affinity. researchgate.net
Successful docking studies would provide a hypothetical binding pose and an estimated binding energy, offering a starting point for further experimental validation. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of the target protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uestc.edu.cnwikipedia.org These models are valuable for predicting the activity of new, untested compounds and for guiding the design of more potent analogs. nih.govuestc.edu.cn
To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with measured biological activity would be required. The process generally involves:
Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., HOMO/LUMO energies), and topological indices. acs.org
Model Building: Using statistical methods such as multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that relates the descriptors to the biological activity. nih.govuestc.edu.cn
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. wikipedia.org
While a specific QSAR model for this compound analogs is not available, the principles of QSAR are well-established for peptides and amino acid derivatives. acs.orgfrontiersin.org Such a model could be invaluable for optimizing the structure of this compound to enhance a desired biological effect.
Applications of N O Nitrophenylthio L Isoleucine in Chemical Biology and Methodological Development
Utilization as a Biochemical Probe for Cellular Processes
The development of molecular probes is crucial for elucidating complex biological processes. The structural scaffold of N-(o-Nitrophenylthio)-L-isoleucine offers potential for the design of such probes to investigate the roles of L-isoleucine and related metabolic pathways within a cellular context.
Development of Fluorescent or Affinity-Tagged Derivatives for Mechanistic Studies
While specific fluorescent or affinity-tagged derivatives of this compound are not extensively documented in publicly available research, the general principles of probe design suggest its potential in this area. The o-nitrophenyl group can be chemically modified to incorporate fluorophores or affinity tags. For instance, the nitro group could be reduced to an amine, which can then be coupled to a variety of reporter molecules.
A general method for the fluorescent labeling of peptides involves the site-specific introduction of a reactive functional group that can be chemoselectively modified with a fluorescent dye. nih.govnih.gov This approach could theoretically be adapted to this compound to generate probes for studying its uptake and localization in cells, or its interaction with specific proteins. The development of such probes would be invaluable for mechanistic studies of isoleucine metabolism and transport. nih.gov
Application in Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy for the functional characterization of enzymes in complex biological systems. mdpi.combachem.com ABPP utilizes active site-directed covalent probes to label and identify active enzymes. While there are no specific reports detailing the use of this compound in ABPP, its structure suggests potential applications. The electrophilic nature of the sulfenyl group could potentially be exploited to design covalent inhibitors for certain classes of enzymes that recognize isoleucine.
Role as a Synthetic Intermediate in Peptide and Organic Compound Synthesis
The Nps group is a well-established protecting group in peptide synthesis, and this compound serves as a key building block in this context.
Exploring its Utility in Peptide Coupling Reactions
This compound, often referred to as Nps-Ile-OH, is utilized in solid-phase peptide synthesis (SPPS). bachem.comnih.govnih.govpeptide.com The Nps group protects the α-amino group of isoleucine, preventing its unwanted reaction during the coupling of the carboxylic acid group to the growing peptide chain. nih.gov
The synthesis of dipeptide derivatives containing Trp(Nps) has been successfully carried out on solid-phase, demonstrating the compatibility of the Nps protecting group with SPPS conditions. nih.gov A key advantage of the Nps group is its lability under mild acidic conditions, which allows for its selective removal without affecting other acid-labile protecting groups that may be present on the peptide side chains. nih.gov
| Property | Description | Reference |
| Protecting Group | o-Nitrophenylsulfenyl (Nps) | nih.gov |
| Application | Solid-Phase Peptide Synthesis (SPPS) | bachem.comnih.govnih.gov |
| Cleavage Condition | Mild acid | nih.gov |
Development of Novel Protecting Group Strategies
The o-nitrophenylsulfenyl (Nps) group represents a valuable tool in the repertoire of protecting groups for peptide synthesis. Its use in conjunction with other protecting groups allows for orthogonal protection strategies, enabling the synthesis of complex peptides with various functional groups. peptide.com The cleavage conditions for the Nps group are distinct from those used for other common protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), which are removed by base and strong acid, respectively. nih.govthermofisher.commerckmillipore.comuci.edusigmaaldrich.com This orthogonality is crucial for the selective deprotection and modification of specific amino acid residues within a peptide sequence.
Contribution to the Understanding of Structure-Function Relationships in L-Isoleucine Derivatives
The incorporation of this compound into peptides and other molecules allows for the systematic investigation of structure-function relationships. By modifying the N-terminus of isoleucine with the Nps group, researchers can probe the importance of the free amino group for biological activity.
For example, in a study on Trp(Nps)-containing dipeptides as TRPV1 channel blockers, the Nps group played a crucial role in the observed biological activity. nih.gov The synthesis of a library of derivatives with modifications at the N-terminus and on the side chain of the adjacent lysine (B10760008) residue allowed for a detailed structure-activity relationship (SAR) study. This highlights how the introduction of the N-(o-nitrophenylthio) moiety can be a valuable strategy for developing and understanding the biological properties of isoleucine-containing compounds.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(o-Nitrophenylthio)-L-isoleucine, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves coupling L-isoleucine with o-nitrophenylthio groups via activated intermediates. For example, Fmoc-protected derivatives (e.g., N-(9-fluorenylmethoxycarbonyl)-L-isoleucine) can serve as precursors, where deprotection is followed by thiolation with o-nitrophenylsulfenyl chloride. Purification via reverse-phase HPLC or column chromatography is critical to isolate the target compound and minimize byproducts. Optimization of reaction pH (6.5–7.5) and temperature (0–4°C) reduces hydrolysis risks . Purity validation requires ≥95% by LC-MS and H NMR .
Q. Which spectroscopic techniques are most effective for characterizing This compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns. The o-nitrophenylthio group may exhibit distinct cleavage pathways under collision-induced dissociation (CID), similar to studies on L-isoleucine derivatives .
- NMR : H and C NMR should prioritize signals for the thioether bond (C-S, δ ~40–50 ppm in C) and aromatic protons from the o-nitrophenyl group (δ ~7.5–8.5 ppm in H). Compare with reference spectra of analogous compounds (e.g., N-(trifluoroacetyl)-L-isoleucine) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers design experiments to investigate the metabolic stability of This compound in biological systems?
- Methodological Answer :
- In Vitro Models : Use liver microsomes or hepatocyte cultures to assess enzymatic degradation. Monitor metabolites via LC-MS/MS, focusing on hydrolysis of the thioether bond or nitro-group reduction.
- Isotopic Labeling : Incorporate C or N labels at the thioether carbon or nitro group to track metabolic pathways. Compare degradation rates with native L-isoleucine to evaluate structural impacts .
- Control Experiments : Include inhibitors of cytochrome P450 or esterases to identify key enzymes involved in metabolism .
Q. What computational approaches are suitable for predicting the reactivity of the o-nitrophenylthio group in This compound under varying pH conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-S bond to predict hydrolysis susceptibility. Compare with experimental kinetics data.
- Molecular Dynamics (MD) Simulations : Model solvation effects at different pH levels (e.g., acidic vs. neutral) to assess conformational stability. Prioritize protonation states of the nitro group (pKa ~4–5) for accurate modeling .
- Validation : Cross-reference computational predictions with empirical UV-Vis spectral shifts (e.g., λmax changes in nitroaromatic absorption) .
Q. How should discrepancies in spectroscopic data (e.g., NMR vs. MS) be resolved when characterizing novel This compound derivatives?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine H-C HSQC NMR for carbon-proton correlation and 2D NOESY for spatial proximity analysis. For MS discrepancies, use isotopic labeling (e.g., S) to distinguish fragment origins.
- Supplementary Data : Follow guidelines from the Beilstein Journal of Organic Chemistry to document all experimental parameters (e.g., solvent, temperature) and include raw spectral data in supporting information .
Data Contradiction Analysis
Q. What strategies are recommended for reconciling conflicting results in studies on the biological activity of This compound?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects.
- Batch Variability Checks : Test different synthesis batches for purity and stereochemical integrity (e.g., enantiomeric excess via chiral HPLC).
- Meta-Analysis : Use systematic reviews to compare findings with structurally similar compounds (e.g., N-(tert-butoxycarbonyl)-L-isoleucine) and identify trends in thioether reactivity .
Methodological Frameworks
- Research Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses, ensuring alignment with metabolic or synthetic chemistry goals .
- Ethical Compliance : Document synthetic byproducts and environmental hazards (e.g., nitroaromatic waste) per institutional safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
